

# A Comprehensive Technical Guide to 4-(4-Nitrophenyl)morpholin-3-one

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## Compound of Interest

Compound Name: **4-(4-Nitrophenyl)morpholin-3-one**

Cat. No.: **B139987**

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This technical guide provides an in-depth overview of **4-(4-nitrophenyl)morpholin-3-one**, a key chemical intermediate in the synthesis of various pharmaceuticals. The document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

## Chemical Identity and Properties

The compound, with the IUPAC name **4-(4-nitrophenyl)morpholin-3-one**, is a nitro compound that serves as a crucial reagent in the preparation of morpholine-based pharmaceuticals.[\[1\]](#) It is a yellow solid at room temperature.[\[1\]](#)[\[2\]](#)

Property	Value	Source
IUPAC Name	4-(4-nitrophenyl)morpholin-3-one	<a href="#">[3]</a>
CAS Number	446292-04-2	<a href="#">[3]</a>
Molecular Formula	C <sub>10</sub> H <sub>10</sub> N <sub>2</sub> O <sub>4</sub>	<a href="#">[1]</a> <a href="#">[4]</a>
Molecular Weight	222.20 g/mol	<a href="#">[3]</a> <a href="#">[4]</a>
Appearance	Yellow Solid	<a href="#">[1]</a>
Boiling Point	516.8±45.0 °C (Predicted)	<a href="#">[1]</a> <a href="#">[2]</a>
Density	1.397 g/cm <sup>3</sup>	<a href="#">[2]</a>
Solubility	Chloroform (Slightly), Methanol (Slightly)	<a href="#">[1]</a> <a href="#">[2]</a>
Storage	Sealed in dry, Room Temperature	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[5]</a>

## Synthesis of 4-(4-Nitrophenyl)morpholin-3-one

The synthesis of **4-(4-nitrophenyl)morpholin-3-one** is a critical step in the production of several active pharmaceutical ingredients, most notably the anticoagulant Rivaroxaban.[\[4\]](#)[\[6\]](#)[\[7\]](#) Various synthetic routes have been developed to produce this intermediate with high yield and purity.

## Experimental Protocol: Oxidation of 4-(4-nitrophenyl)morpholine

One common method involves the acid-catalyzed selective oxidation of 4-(4-nitrophenyl)morpholine using sodium chlorite.[\[6\]](#)

Materials:

- 4-(4-nitrophenyl)morpholine
- Sodium chlorite (80%)

- Sodium dihydrogen phosphate dihydrate
- Acetonitrile
- Water
- Ethyl acetate
- Petroleum ether
- Anhydrous sodium sulfate
- Saturated sodium sulfite aqueous solution

Procedure:[8]

- Prepare an aqueous solution of sodium chlorite by dissolving 16.9 g (0.15 mol) of 80% sodium chlorite in 65 mL of water.
- In a reaction flask, combine 10.4 g (0.05 mol) of 4-(4-nitrophenyl)morpholine, 23.4 g (0.15 mol) of sodium dihydrogen phosphate dihydrate, and 300 mL of acetonitrile.
- Heat the mixture to 40°C.
- Add the prepared sodium chlorite solution dropwise over approximately 10 minutes.
- Maintain the reaction at 40°C for 6 hours.
- Monitor the reaction progress using HPLC.
- After completion, allow the mixture to stand and separate the layers. Collect the organic phase.
- Extract the aqueous phase twice with 70 mL of ethyl acetate each time.
- Combine all organic phases and cool in a cold water bath.
- Add approximately 100 mL of saturated sodium sulfite aqueous solution and stir for 10 minutes.

- Extract the aqueous phase twice with 50 mL of ethyl acetate each time.
- Combine the organic phases again and dry over anhydrous sodium sulfate.
- Concentrate the solution under reduced pressure to obtain a pale yellow solid.
- Add 240 mL of a mixed organic solution (petroleum ether: ethyl acetate = 5:1) and stir for 20 minutes.
- Filter the solid to obtain 10.8 g of a light yellow powder, yielding 97.7% with an HPLC purity of 98.3%.<sup>[8]</sup>

## Synthesis Workflow

The following diagram illustrates a common synthetic pathway for **4-(4-nitrophenyl)morpholin-3-one** and its subsequent conversion to a key pharmaceutical intermediate.



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Caption: Synthetic pathway from starting materials to 4-(4-aminophenyl)morpholin-3-one.

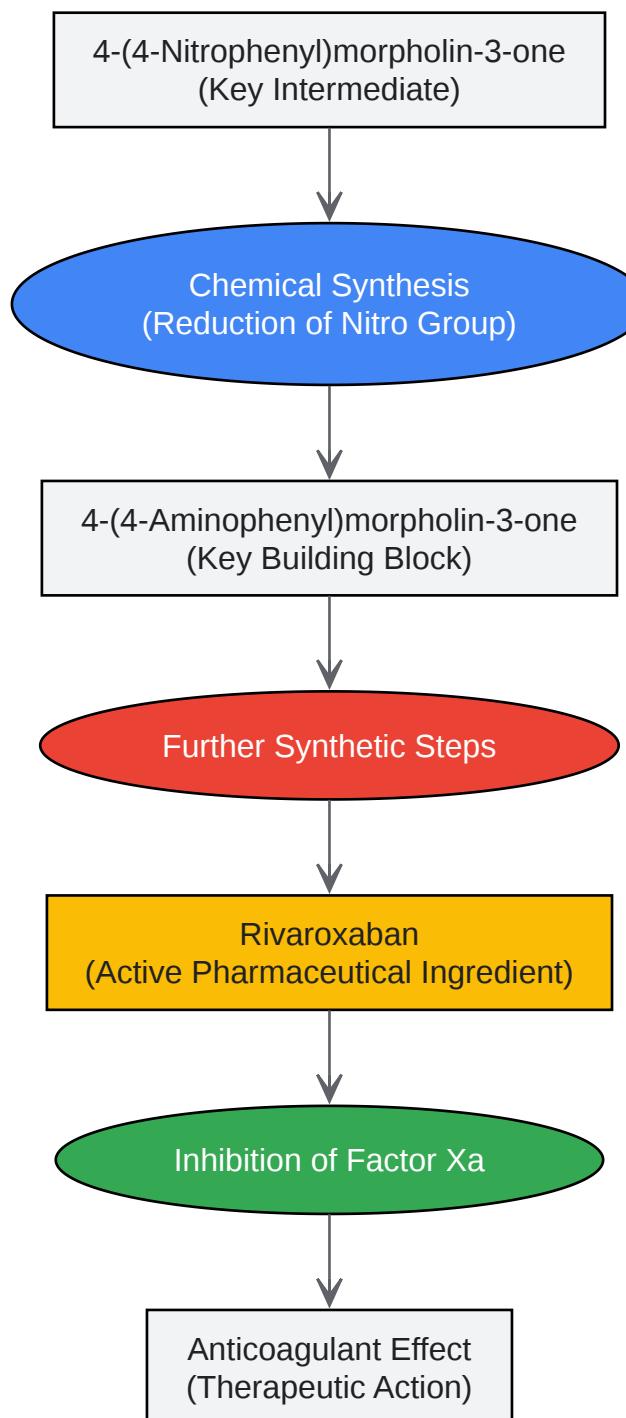
## Role in Drug Development

**4-(4-Nitrophenyl)morpholin-3-one** is a pivotal intermediate in the synthesis of Rivaroxaban, an orally active direct factor Xa inhibitor.<sup>[4][7]</sup> The nitro group of **4-(4-nitrophenyl)morpholin-3-one** is reduced to an amino group to form 4-(4-aminophenyl)morpholin-3-one, a key building block for the final drug molecule.<sup>[6][9]</sup> The efficiency of the synthesis and purification of **4-(4-nitrophenyl)morpholin-3-one** directly impacts the overall yield and purity of the final active pharmaceutical ingredient.

## Biological Significance

While **4-(4-nitrophenyl)morpholin-3-one** itself is not the pharmacologically active agent, its precursor, 4-(4-nitrophenyl)morpholine, and related derivatives have been investigated for their potential biological activities, including anticancer properties.[\[10\]](#) The primary biological relevance of **4-(4-nitrophenyl)morpholin-3-one**, however, stems from its role as a precursor to Rivaroxaban, which plays a critical role in the prevention and treatment of thromboembolic diseases.[\[7\]](#)

The logical flow from the intermediate to the final drug product underscores the importance of this compound in medicinal chemistry and pharmaceutical manufacturing.



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Caption: Logical flow from intermediate to therapeutic action of Rivaroxaban.

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